molecular formula C6H14ClNO3S B027666 Mannostatin A CAS No. 102822-56-0

Mannostatin A

Cat. No.: B027666
CAS No.: 102822-56-0
M. Wt: 179.24 g/mol
InChI Key: BLOFGONIVNXZME-YDMGZANHSA-N
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Description

Mechanism of Action

Mannostatin A is a potent inhibitor of the mannose-trimming enzyme, Golgi alpha-mannosidase II (GMII), which acts late in the N-glycan processing pathway . Inhibition of this enzyme provides a route to blocking the transformation-associated changes in cancer cell surface oligosaccharide structures .

Safety and Hazards

According to the safety data sheet, Mannostatin A Hydrochloride causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it’s recommended to wash off immediately with soap and plenty of water .

Future Directions

The future directions of Mannostatin A research could involve further exploration of its inhibitory effects on different types of mannosidases . Additionally, the development of procedures for enantioselective synthesis of functionalized aminocyclopentenes and applications of this methodology to the preparation of biomedically relevant cyclic and acyclic targets could be a potential area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mannostatin A involves several key steps. One approach starts from L-ribose, where the key step is the ring-opening of aziridine intermediates with sodium methanethiolate in dimethylformamide (DMF). This method has been used to synthesize hydroxymethyl analogues of this compound . Another synthetic route involves the use of pyridinium salt photochemistry, which proceeds through sequential photoelectrocyclization, nucleophilic addition, and aziridine ring-opening pathways .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above provide a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Mannostatin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its sulfone derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxymethyl analogues and sulfone derivatives of this compound, which have been evaluated for their inhibitory activity against various α-mannosidases .

Comparison with Similar Compounds

Mannostatin A is unique among glycosidase inhibitors due to its non-alkaloidal structure. Similar compounds include:

This compound’s unique structure and selective inhibition of mannosidase II make it a valuable tool for studying glycoprotein processing and developing therapeutic agents.

Properties

IUPAC Name

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOFGONIVNXZME-YDMGZANHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C(C(C(C1O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908059
Record name 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102822-56-0
Record name Mannostatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102822-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannostatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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